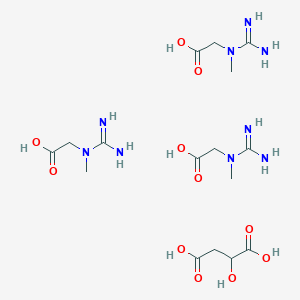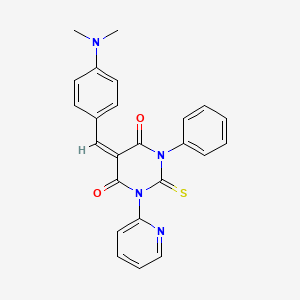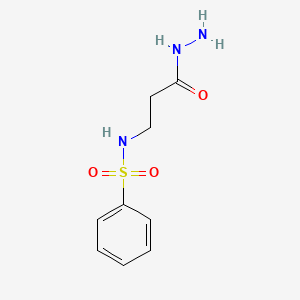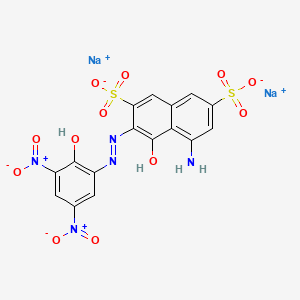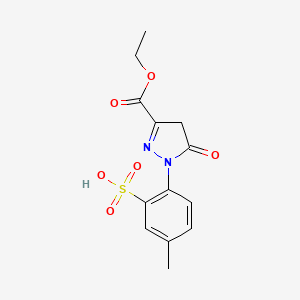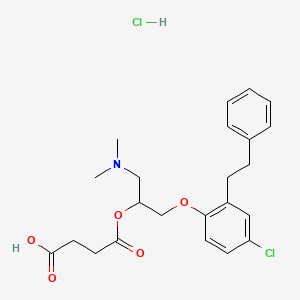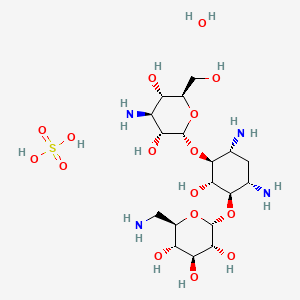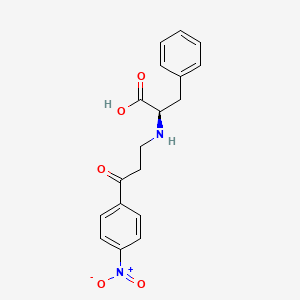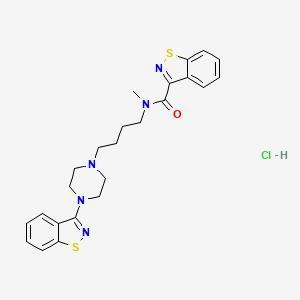
1,2-Benzisothiazole-3-carboxamide, N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-N-methyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzisothiazole-3-carboxamide, N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-N-methyl-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzisothiazole ring, a piperazine moiety, and a carboxamide group. The monohydrochloride form indicates the presence of a single hydrochloride ion associated with the compound.
Méthodes De Préparation
The synthesis of 1,2-Benzisothiazole-3-carboxamide, N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-N-methyl-, monohydrochloride involves multiple steps, including the formation of the benzisothiazole ring, the introduction of the piperazine moiety, and the attachment of the carboxamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The benzisothiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,2-Benzisothiazole-3-carboxamide, N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-N-methyl-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzisothiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The piperazine moiety can enhance the compound’s binding affinity and selectivity for its targets, while the carboxamide group may contribute to its overall stability and solubility.
Comparaison Avec Des Composés Similaires
1,2-Benzisothiazole-3-carboxamide, N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-N-methyl-, monohydrochloride can be compared with other similar compounds, such as:
1,2-Benzisothiazole-3-carboxamide derivatives: These compounds share the benzisothiazole ring but differ in the attached functional groups, leading to variations in their properties and applications.
Piperazine derivatives: Compounds containing the piperazine moiety, which may exhibit different biological activities depending on the attached groups.
Carboxamide compounds: Molecules with the carboxamide group, which can influence their chemical reactivity and stability.
Propriétés
Numéro CAS |
145759-35-9 |
|---|---|
Formule moléculaire |
C24H28ClN5OS2 |
Poids moléculaire |
502.1 g/mol |
Nom IUPAC |
N-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-N-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H27N5OS2.ClH/c1-27(24(30)22-18-8-2-4-10-20(18)31-25-22)12-6-7-13-28-14-16-29(17-15-28)23-19-9-3-5-11-21(19)32-26-23;/h2-5,8-11H,6-7,12-17H2,1H3;1H |
Clé InChI |
WNAFMWHWJPQLLL-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCN1CCN(CC1)C2=NSC3=CC=CC=C32)C(=O)C4=NSC5=CC=CC=C54.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


